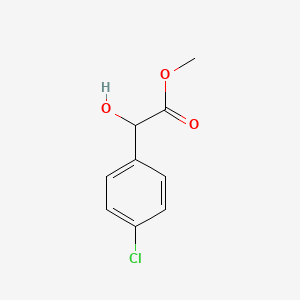

(4-クロロフェニル)-ヒドロキシ酢酸メチルエステル

概要

説明

(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester, also known as 4-chlorophenyl-hydroxyacetate, is an organic compound belonging to the class of esters. It is a colorless liquid with a sweet odor and is used as a reagent in the synthesis of various organic compounds. The compound is also used as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of polymers and polymeric materials.

科学的研究の応用

結腸癌細胞増殖の阻害

強力なHDACIsとして、モデルメチル-3-(4-クロロフェニル)-3-ヒドロキシ-2,2-ジメチルプロパノエートの構造修飾に基づいて、24種類の化合物が合成されました。 . これらの誘導体は、結腸癌細胞の増殖を選択的に阻害します。 . これらの化合物のHCT-116細胞に対する阻害作用(IC50)は、0.12 mg mL−1から0.81 mg mL−1の間であることがわかりました。 .

癌細胞への選択的効果

“(4-クロロフェニル)-ヒドロキシ酢酸メチルエステル”から合成された化合物は、正常細胞および非癌細胞(HEK-293細胞)に対する阻害作用についても調べられました。 これらの化合物の作用は、癌細胞に特異的であることが確認されました。 .

癌細胞におけるアポトーシスの誘導

化合物の抗増殖活性とアポトーシス活性は、分子ドッキングによってさらに研究されました。 . 癌細胞は、DAPI(4',6-ジアミジノ-2-フェニルインドール)による染色を用いて核の崩壊についても調べられ、化合物で処理した癌細胞ではDAPI染色が見られなかったことがわかりました。 .

HSP90およびTRAP1を介したシグナル伝達経路による潜在的な作用

これらの化合物は、HSP90およびTRAP1を介したシグナル伝達経路を通じて潜在的に作用することがわかりました。 . 化合物7aおよび7gは、TRAP1に対して最も高い選択性を示し、その優れた活性を説明しました。 .

安息香酸メチル誘導体の合成

2017年、Wolfのグループは、可視光条件下でリボフラビン四酢酸塩を光触媒として添加することにより、アルデヒドを使用して安息香酸メチル誘導体を調製しました。 . まず、4-クロロベンズアルデヒドとメタノールはヘミアセタールを形成できます。 .

作用機序

Target of Action

A related compound, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, has been found to inhibit the proliferation of colon cancer cells . This suggests that the compound may interact with cellular targets involved in cell proliferation, such as enzymes involved in DNA synthesis or cell cycle regulation.

Mode of Action

It is known that similar compounds can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s cellular targets, leading to changes in their activity.

Biochemical Pathways

The related compound mentioned earlier was found to potentially act through the hsp90 and trap1 mediated signaling pathway . These pathways are involved in protein folding and degradation, cellular stress responses, and apoptosis, which could be affected by the compound.

Result of Action

The related compound was found to selectively inhibit the proliferation of colon cancer cells . This suggests that the compound may induce cell cycle arrest or apoptosis in these cells.

生化学分析

Biochemical Properties

(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in regulating gene expression and chromatin structure . By inhibiting HDACs, (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester can modulate the acetylation status of histones, leading to changes in gene expression patterns. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester on various types of cells and cellular processes are diverse. This compound has been found to selectively inhibit the proliferation of certain cancer cells, such as colon cancer cells . It exerts its effects by inducing apoptosis, a programmed cell death process, and disrupting cell cycle progression. Furthermore, (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester can influence cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester involves several key interactions at the molecular level. This compound binds to the active sites of HDACs, inhibiting their enzymatic activity and preventing the deacetylation of histones . As a result, the acetylation status of histones is maintained, leading to changes in chromatin structure and gene expression. Additionally, (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester may interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular processes.

特性

IUPAC Name |

methyl 2-(4-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISNRFMQCNBYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

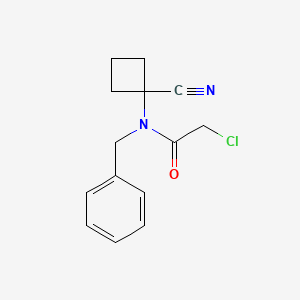

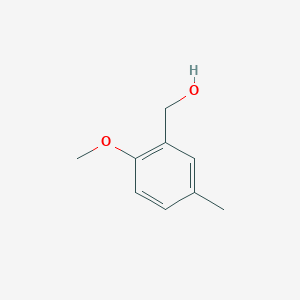

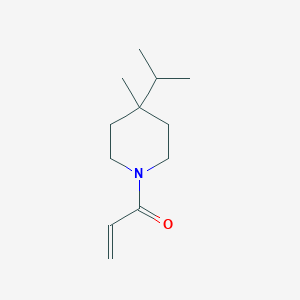

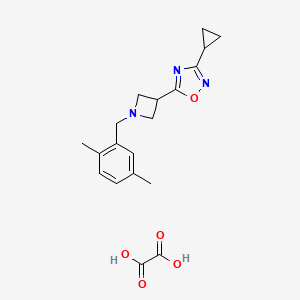

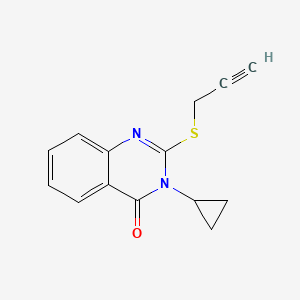

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

C=O)(C)C](/img/structure/B2520431.png)

![5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520432.png)

![5-[[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520438.png)

![(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2520443.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)